N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675542
InChI: InChI=1S/C11H18N4O/c1-8(2)14-11(16)9-5-12-6-10-3-4-13-15(10)7-9/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16)
SMILES: CC(C)NC(=O)C1CNCC2=CC=NN2C1
Molecular Formula: C11H18N4O
Molecular Weight: 222.29 g/mol

N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide

CAS No.:

Cat. No.: VC13675542

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxamide -

Specification

Molecular Formula C11H18N4O
Molecular Weight 222.29 g/mol
IUPAC Name N-propan-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxamide
Standard InChI InChI=1S/C11H18N4O/c1-8(2)14-11(16)9-5-12-6-10-3-4-13-15(10)7-9/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16)
Standard InChI Key MJVXQZVWNARREL-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1CNCC2=CC=NN2C1
Canonical SMILES CC(C)NC(=O)C1CNCC2=CC=NN2C1

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, N-propan-2-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1, diazepine-7-carboxamide, reflects its fused bicyclic architecture. The core structure consists of:

  • A pyrazole ring (a five-membered ring with two adjacent nitrogen atoms).

  • A diazepine ring (a seven-membered ring containing two nitrogen atoms) .

The carboxamide group at position 7 and the isopropyl substituent on the nitrogen atom contribute to its stereoelectronic properties. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
SMILESCC(C)NC(=O)C1CNCC2=CC=NN2C1
InChIKeyMJVXQZVWNARREL-UHFFFAOYSA-N

The fused ring system enables conformational flexibility, which is critical for interactions with biological targets .

Synthesis and Structural Elaboration

Synthetic Routes

The synthesis of pyrazolo-diazepine derivatives typically involves multi-step strategies. A scalable method reported by Natarajan et al. (2023) involves:

  • Alkylation: Methyl pyrazole-3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propylamine.

  • Cyclization: Deprotection of the Boc group induces ring closure to form the diazepine scaffold .

  • Functionalization: Subsequent reductions (e.g., using borane) and protections (e.g., tert-butyloxycarbonyl) enable further derivatization .

Physicochemical Properties

Solubility and Stability

While explicit data for this compound is limited, structural analogs suggest:

  • Solubility: Moderate solubility in polar solvents (e.g., DMSO, ethanol) due to hydrogen-bonding capabilities of the carboxamide .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at controlled temperatures (-20°C).

Partition Coefficients

Predicted logP values (∼1.5–2.0) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activities and Mechanisms

Kinase Inhibition

Pyrazolo-diazepines are explored as kinase inhibitors. For instance, WO2015144799A1 discloses derivatives inhibiting ROS1 tyrosine kinase, a target in non-small cell lung cancer . The isopropyl-carboxamide moiety may enhance binding affinity by occupying hydrophobic pockets in the kinase domain .

Protein-Protein Interaction (PPI) Modulation

The scaffold’s rigidity and hydrogen-bonding groups make it suitable for disrupting PPIs, such as those involving GPIbα or alpha-helix mimetics .

Applications in Drug Discovery

Lead Optimization

  • Bioisosteric Replacements: The diazepine ring serves as a bioisostere for piperazine, improving metabolic stability .

  • SAR Studies: Substituents at position 7 (e.g., carboxamide vs. carboxylate) modulate potency and selectivity .

Preclinical Development

While no clinical data exists for this specific compound, related analogs have advanced to preclinical trials for oncology and infectious diseases .

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